molecular formula C13H14N4O2 B3014925 (2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide CAS No. 2248984-95-2

(2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide

Cat. No.: B3014925
CAS No.: 2248984-95-2
M. Wt: 258.281
InChI Key: YECIMZIZVVSVBP-CMPLNLGQSA-N
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Description

(2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a cyanomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the cyanomethyl group, and the coupling of the pyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as microreactor technology can enhance the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The cyanomethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives with varying substituents. Examples include:

  • (2S,3S)-N-(Methyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide
  • (2S,3S)-N-(Ethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide

Uniqueness

The uniqueness of (2S,3S)-N-(Cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S)-N-(cyanomethyl)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-17-11(18)7-10(13(19)16-6-4-14)12(17)9-3-2-5-15-8-9/h2-3,5,8,10,12H,6-7H2,1H3,(H,16,19)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECIMZIZVVSVBP-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCC#N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)NCC#N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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